molecular formula C12H11F3N2O2 B7787412 3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentane-2,4-dione

3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentane-2,4-dione

Cat. No.: B7787412
M. Wt: 272.22 g/mol
InChI Key: QXNTVEFIHAGSDS-UHFFFAOYSA-N
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Description

Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. This property makes them valuable in various fields, including pharmaceuticals, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically prepared through the enzymatic conversion of starch. The process involves the use of cyclodextrin glycosyltransferase, an enzyme that facilitates the formation of cyclodextrins from starch. The reaction conditions usually include a controlled temperature and pH to optimize the enzyme activity.

Industrial Production Methods

In industrial settings, cyclodextrins are produced using large-scale bioreactors where the enzymatic conversion of starch takes place. The process involves the purification of the resulting cyclodextrins through techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins can undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the structure of cyclodextrins, altering their inclusion properties.

    Substitution: Substitution reactions can introduce new functional groups into the cyclodextrin molecule, enhancing its ability to form inclusion complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions are cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion properties.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications:

    Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to study host-guest interactions.

    Biology: They are employed to enhance the solubility and stability of bioactive compounds, facilitating their use in biological studies.

    Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceuticals.

    Industry: In the food industry, cyclodextrins are used to encapsulate flavors and fragrances, improving their stability and release properties.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Cyclodextrin
  • Beta-Cyclodextrin
  • Gamma-Cyclodextrin

Uniqueness

Cyclodextrin Inclusion Complex (3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentane-2,4-dione) is unique due to its ability to form stable inclusion complexes with a wide range of guest molecules. This property makes it highly versatile and valuable in various applications, from pharmaceuticals to food and cosmetics.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNTVEFIHAGSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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